molecular formula Unknown B1191796 LY3007113

LY3007113

カタログ番号 B1191796
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

Dual Kinase and BET-Bromodomain Inhibition

LY3007113, alongside its analogs, has shown interesting dual inhibition properties. Specifically, LY294002, a closely related compound, is recognized as an inhibitor of both the phosphoinositide 3-kinase (PI3K) and BET bromodomain proteins. This positions LY3007113 and its close analogs as dual kinase and BET-bromodomain inhibitors, offering a unique approach in targeting these pathways simultaneously. This could have significant implications in cancer treatment, where the dual inhibition might lead to enhanced therapeutic effects (Dittmann et al., 2014).

Sensitization to TRAIL-Induced Apoptosis

LY3007113's analog LY303511 (LY30) has been studied for its role in inducing production of reactive oxygen species (ROS) and sensitizing cancer cells to TRAIL-induced apoptosis. This is significant in the context of cancer therapy, where enhancing the apoptosis of cancer cells is a primary goal. The compound's ability to influence these pathways opens up new avenues for therapeutic intervention and potentially increases the efficacy of existing treatments (Tucker-Kellogg et al., 2012).

Anti-tumor Activities in RAS or BRAF Mutant Cancers

The compound LY3009120, another close relative of LY3007113, demonstrates anti-tumor activities in RAS or BRAF mutant cancers by inhibiting RAF isoforms and active dimers. This is particularly noteworthy since mutations in RAS and BRAF are common in various types of cancer, and targeting these pathways could provide a therapeutic strategy. The ability of LY3007113 and its analogs to inhibit these pathways suggests potential applications in cancer treatment (Peng et al., 2015).

特性

製品名

LY3007113

分子式

Unknown

分子量

0

外観

Solid powder

同義語

LY3007113;  LY-3007113;  LY 3007113.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。